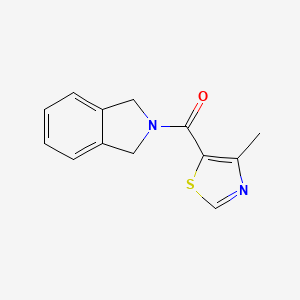

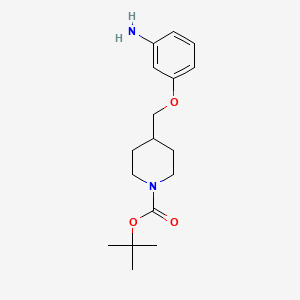

![molecular formula C24H30N6O2 B2531442 6-(2,4-二甲苯基)-4,7-二甲基-2-(2-哌啶-1-基乙基)嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 878727-49-2](/img/structure/B2531442.png)

6-(2,4-二甲苯基)-4,7-二甲基-2-(2-哌啶-1-基乙基)嘌呤[7,8-a]咪唑-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex purine derivative with potential applications in various fields of chemistry and biology. The structure of the compound suggests that it is a purine derivative with additional functional groups that may confer unique physical and chemical properties. The presence of a piperidine ring, imidazole moiety, and multiple methyl groups indicates a molecule that could be of interest in pharmaceutical research or as a specialized reagent in chemical synthesis.

Synthesis Analysis

The synthesis of purine derivatives such as the one described can be complex, involving multiple steps and specific reagents. The provided papers discuss the synthesis of related compounds. For instance, the synthesis of 6-(azolyl)purines is described, starting from base materials like 2,6-dichloropurine and imidazole, leading to various substituted purines . Although the exact synthesis of the compound is not detailed, the methods described in the papers could potentially be adapted for its synthesis. The intramolecular alkylation steps mentioned in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their reactivity and interaction with biological systems. The X-ray crystal structures of similar compounds show that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can significantly affect the molecule's properties . The degree of coplanarity or twist in the molecule can influence its ability to interact with enzymes, receptors, or other molecular targets, which is essential for drug design and development.

Chemical Reactions Analysis

The reactivity of purine derivatives is influenced by the substituents on the purine ring. The papers describe regiospecific alkylation and glycosylation reactions at the N9 position of the purine ring . These reactions are important for modifying the purine structure to achieve desired properties or biological activity. The compound , with its specific substituents, may undergo similar chemical reactions, which could be exploited in synthetic chemistry or drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like the one described are determined by their molecular structure. The presence of multiple methyl groups and a piperidine ring could affect the compound's solubility, stability, and reactivity. The coplanarity or twist of the purine and imidazole rings can also influence the compound's ability to form hydrogen bonds or interact with solvents, which is important for its behavior in biological systems or chemical reactions . Understanding these properties is crucial for the practical application of the compound in research or industry.

科学研究应用

合成与药理学评估

- 已合成一系列化合物(包括与指定化合物结构相关的化合物)并评估了它们的潜在药理特性。一项研究重点关注 1,3-二甲基-(1H,8H)-咪唑[2,1-f]嘌呤-2,4-二酮的 N-8-芳基哌嗪基丙基衍生物的合成,揭示了具有强效 5-HT(1A) 受体配体的化合物。初步的体外研究表明小鼠具有抗焦虑样和抗抑郁样活性,表明这些化合物与开发具有潜在抗焦虑/抗抑郁活性的新疗法相关 (Zagórska 等,2009)。

抗氧化剂和血管扩张剂活性

- 另一项研究开发了 1,3-二甲基-7-[2-(哌嗪-1-基)乙酰基]-2,3,6,7-四氢-1H-嘌呤-2,6-二酮衍生物,以研究其血管扩张活性,旨在获得潜在的抗哮喘剂。与标准西洛他唑相比,化合物显示出显着的肺血管扩张活性,突出了它们在研究哮喘新疗法中的用途 (Bhatia 等,2016)。

抗抑郁和抗焦虑样活性

- 对芳基哌嗪基烷基嘌呤-2,4-二酮和嘌呤-2,4,8-三酮的进一步研究合成了它们并测试了它们对血清素能和多巴胺能受体的亲和力。一些化合物显示出作为 5-HT1A、5-HT7 受体配体和混合 5-HT1A/5-HT7 受体配体的潜力,对多巴胺 D2 受体具有额外的亲和力,展示了潜在的抗抑郁和抗焦虑剂 (Zagórska 等,2015)。

合成和抗氧化剂评价

- 还探索了吡唑并吡啶衍生物的合成和评估,一些化合物显示出有希望的抗氧化特性。这些发现表明此类化合物在开发抗氧化疗法中的潜力 (Gouda,2012)。

发光传感应用

- 合成了新型二甲苯基咪唑二羧酸盐基镧系(III)-有机框架,并显示出对苯甲醛基衍生物的选择性敏感性,表明在化学检测的荧光传感器中具有潜在应用 (Shi 等,2015)。

属性

IUPAC Name |

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-16-8-9-19(17(2)14-16)30-18(3)15-29-20-21(25-23(29)30)26(4)24(32)28(22(20)31)13-12-27-10-6-5-7-11-27/h8-9,14-15H,5-7,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJFYBYBOCRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

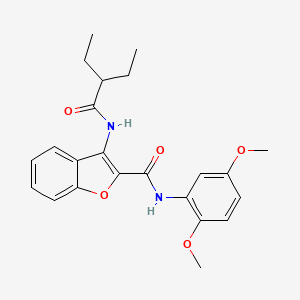

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

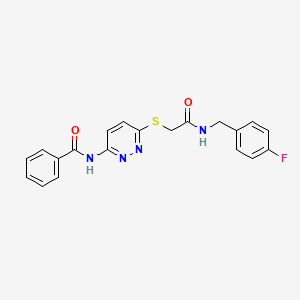

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)

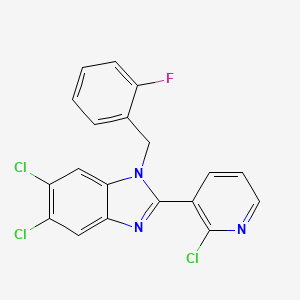

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)